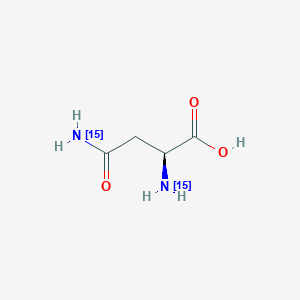
L-天冬酰胺-15N2
描述
L-Asparagine-15N2 is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The linear formula of L-Asparagine-15N2 is H215NCOCH2CH (15NH2)CO2H·H2O . The molecular weight is 152.12 .
Chemical Reactions Analysis
L-Asparaginase, an enzyme, catalyzes the degradation of asparagine into ammonia and aspartate . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis
L-Asparagine-15N2 is a solid substance . It has a melting point of 233-235 °C . The optical activity is [α]20/D +31.5°, c = 1 in 1 M HCl .科学研究应用
-
Scientific Field: Biochemistry and Oncology
- Application Summary : L-Asparaginase, an enzyme that catalyzes the degradation of asparagine, is used in the treatment of acute lymphoblastic leukemia (ALL) and Hodgkin’s lymphoma . This is because it can convert L-Asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate .
- Methods of Application : While I don’t have specific experimental procedures, the general method involves administering L-Asparaginase as part of a chemotherapy regimen. The enzyme depletes the levels of asparagine in the body, which inhibits protein biosynthesis in lymphoblasts, leading to cell death .
- Results or Outcomes : The use of L-Asparaginase in chemotherapy has been shown to be effective in treating certain types of cancers, particularly acute lymphoblastic leukemia (ALL) and Hodgkin’s lymphoma .
-
Scientific Field: Nuclear Magnetic Resonance Spectroscopy
- Application Summary : L-Asparagine-15N2 can be used in various NMR investigations to probe the structure, dynamics, and binding of biological macromolecules .
- Methods of Application : In NMR spectroscopy, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the macromolecule .
- Results or Outcomes : The use of L-Asparagine-15N2 in NMR investigations can provide detailed insights into the structure and dynamics of biological macromolecules .
-
Scientific Field: Food Processing
- Application Summary : Asparaginase, an enzyme that breaks down asparagine, is used in food processing to reduce the formation of acrylamide, a potentially carcinogenic substance found in starchy food products like biscuits and snacks .
- Methods of Application : Asparaginase is added to the food during the manufacturing process to break down asparagine, thereby reducing the amount of acrylamide formed during cooking .
- Results or Outcomes : The use of asparaginase in food processing has been shown to significantly reduce the levels of acrylamide in food products, potentially reducing the associated health risks .
-
Scientific Field: Proteomics
- Application Summary : L-Asparagine-15N2 can be used in proteomics, the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : In proteomics, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the protein .
- Results or Outcomes : The use of L-Asparagine-15N2 in proteomics can provide detailed insights into the structure and function of proteins .
-
Scientific Field: Metabolomics
- Application Summary : L-Asparagine-15N2 can be used in metabolomics, the scientific study of chemical processes involving metabolites .
- Methods of Application : In metabolomics, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the metabolite .
- Results or Outcomes : The use of L-Asparagine-15N2 in metabolomics can provide detailed insights into the metabolic pathways .
-
Scientific Field: Biomolecular NMR
- Application Summary : L-Asparagine-15N2 can be used in various NMR investigations to probe the structure, dynamics, and binding of biological macromolecules .
- Methods of Application : In NMR spectroscopy, L-Asparagine-15N2 can be used as a labeled standard. The 15N2 label allows for specific tracking of the asparagine in the macromolecule .
- Results or Outcomes : The use of L-Asparagine-15N2 in NMR investigations can provide detailed insights into the structure and dynamics of biological macromolecules .
-
Scientific Field: Cell Culture
- Application Summary : L-Asparagine-15N2 can be used in cell culture studies. Asparagine is an important amino acid for cell growth and development .
- Methods of Application : L-Asparagine-15N2 can be added to the cell culture medium, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into the metabolic pathways of cells and the role of asparagine in cell growth and development .
-
Scientific Field: Drug Development
- Application Summary : L-Asparagine-15N2 can be used in the development of new drugs. For example, asparaginase, an enzyme that breaks down asparagine, is used in the treatment of certain types of cancer .
- Methods of Application : L-Asparagine-15N2 can be used in preclinical and clinical trials to study the efficacy and safety of new drugs .
- Results or Outcomes : This can contribute to the development of new treatments for diseases .
-
Scientific Field: Environmental Science
- Application Summary : L-Asparagine-15N2 can be used in environmental studies to track nitrogen cycling in ecosystems .
- Methods of Application : L-Asparagine-15N2 can be added to soil or water samples, allowing researchers to track its transformation and movement through the ecosystem .
- Results or Outcomes : This can provide insights into nitrogen cycling and the role of asparagine in ecosystem function .
-
Scientific Field: Plant Science
- Application Summary : L-Asparagine-15N2 can be used in plant science to study plant metabolism and nutrient uptake .
- Methods of Application : L-Asparagine-15N2 can be added to the plant growth medium, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into plant nutrition and the role of asparagine in plant growth and development .
-
Scientific Field: Animal Science
- Application Summary : L-Asparagine-15N2 can be used in animal science to study animal metabolism and nutrient uptake .
- Methods of Application : L-Asparagine-15N2 can be added to the animal’s diet, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into animal nutrition and the role of asparagine in animal growth and development .
-
Scientific Field: Microbiology
- Application Summary : L-Asparagine-15N2 can be used in microbiology to study microbial metabolism and nutrient uptake .
- Methods of Application : L-Asparagine-15N2 can be added to the microbial growth medium, allowing researchers to track its uptake and metabolism .
- Results or Outcomes : This can provide insights into microbial nutrition and the role of asparagine in microbial growth and development .
安全和危害
未来方向
L-Asparaginase, which catalyzes the degradation of asparagine, has been the focus of several papers in recent decades due to its antineoplastic activity . It’s used to treat acute lymphoblastic leukemia (ALL) and has been studied broadly for its therapeutic properties . The future prospects of this enzyme are promising .
属性
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-SFTAQFDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583863 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Asparagine-15N2 | |
CAS RN |
748757-99-5 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



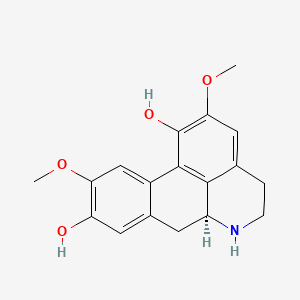
![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
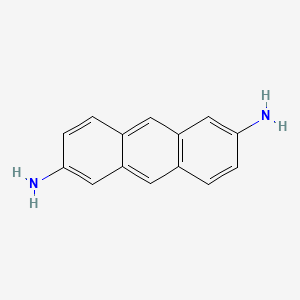
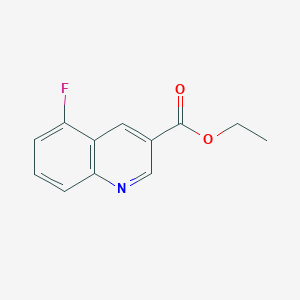
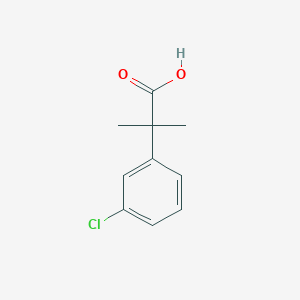
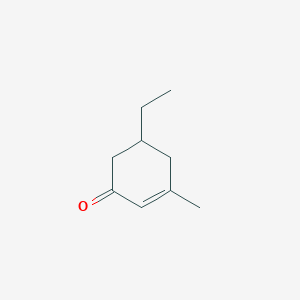
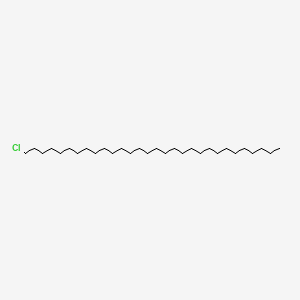
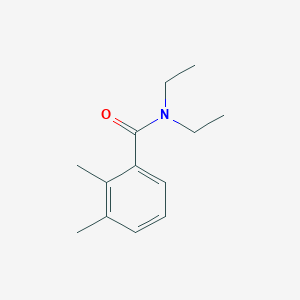

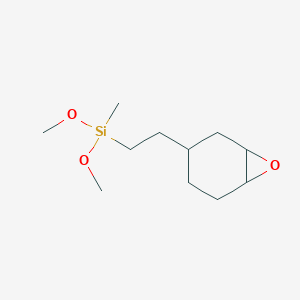

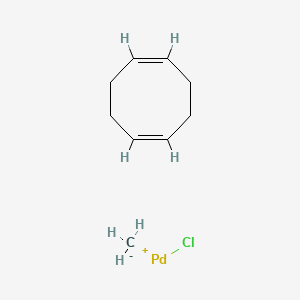

![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)